

The Critical Choice: How Linker Attachment Points on Thalidomide Dictate PROTAC Activity

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Compound of Interest

Compound Name: Thalidomide-4-NH-PEG1-NH-Boc

Cat. No.: B12388917

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A deep dive into the comparative analysis of C4-, C5-, and N-position linked thalidomide-based PROTACs reveals significant impacts on degradation efficacy and physicochemical properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A key component in the design of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase ligand. For PROTACs that recruit the Cereblon (CRBN) E3 ligase, thalidomide and its analogs are widely used.[2] The point at which the linker is attached to the thalidomide scaffold is a critical design parameter that profoundly influences the PROTAC's overall performance.[3] The most explored attachment points on the phthalimide ring of thalidomide are the C4, C5, and the glutarimide nitrogen (N-position).[3] The selection of one of these positions can significantly alter a PROTAC's degradation efficiency, ternary complex formation, and physicochemical properties. [3]

Quantitative Comparison of Linker Attachment Points

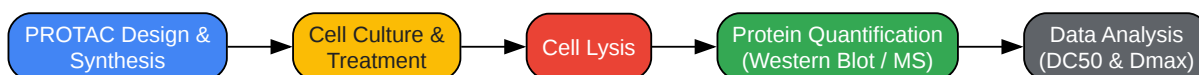
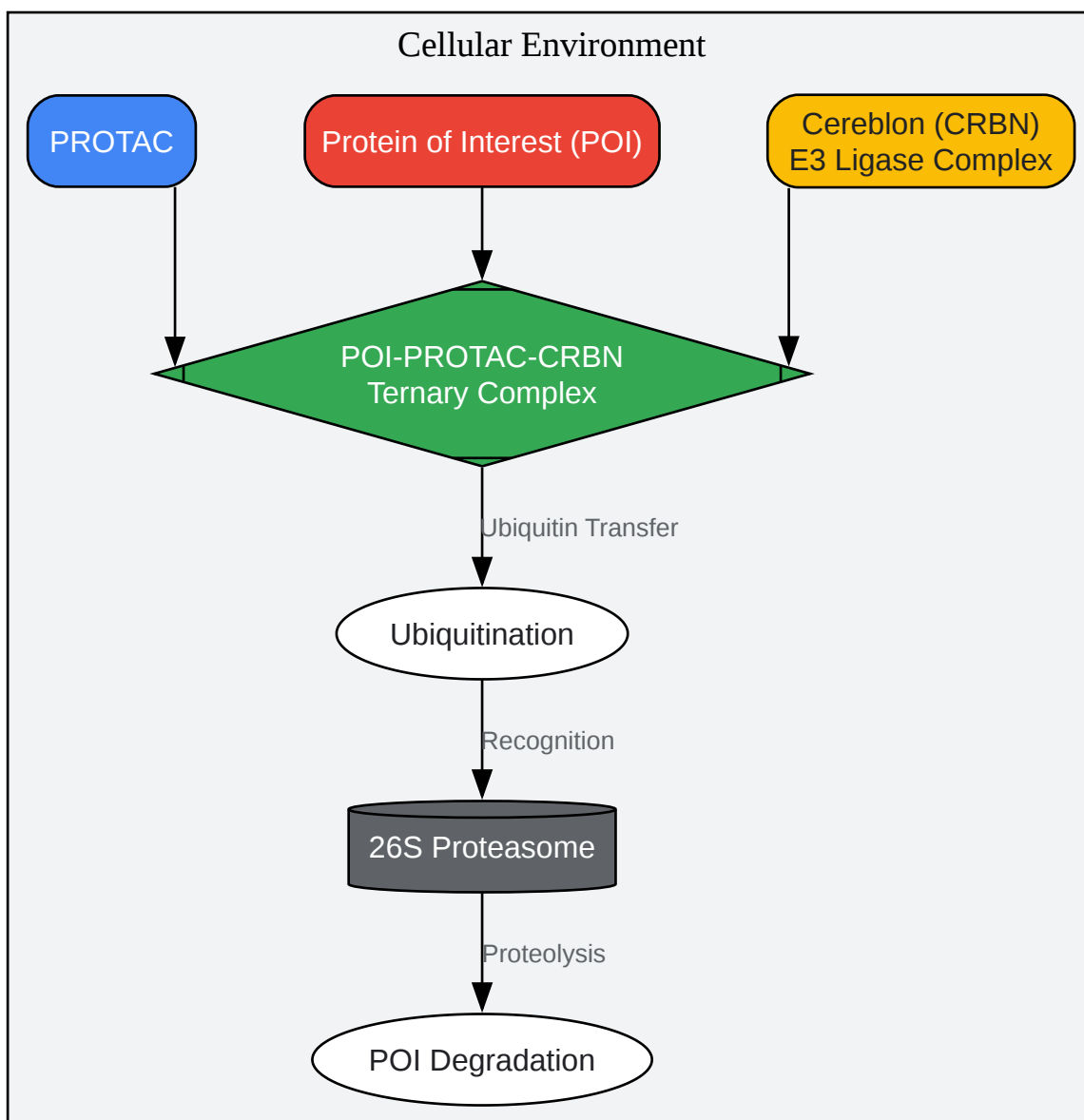
The efficacy of a PROTAC is often quantified by its ability to induce the degradation of a target protein, measured by parameters such as the half-maximal degradation concentration (DC50)

and the maximum level of degradation (Dmax). The following table summarizes key quantitative data from various studies, comparing the performance of PROTACs with linkers attached at the C4, C5, and N-positions of the thalidomide scaffold.

| Target Protein | Linker Position | PROTAC/Compound | Degradation (DC50, nM) | Max. Degradation (Dmax, %) | Reference |
|----------------------|---------------------|------------------|------------------------|----------------------------|---------------------|
| BRD4 | Pomalidomide (CRBN) | ARV-825 | < 1 | > 95 | [4] |
| BRD4 | VHL Ligand | VHL-based PROTAC | 1.0 | Not specified | [4] |
| IKZF1 (Neosubstrate) | C4-aminoalkyl | T01 | Not Reported | 64 | [3] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.



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